

Technical Synthesis Guide: 3-Amino-N-cyclohexyl-2-methylbenzamide

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Compound of Interest

Compound Name: *3-amino-N-cyclohexyl-2-methylbenzamide*

CAS No.: 903843-12-9

Cat. No.: B1284647

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Part 1: Executive Summary & Retrosynthetic Logic

Target Molecule Profile[1][2]

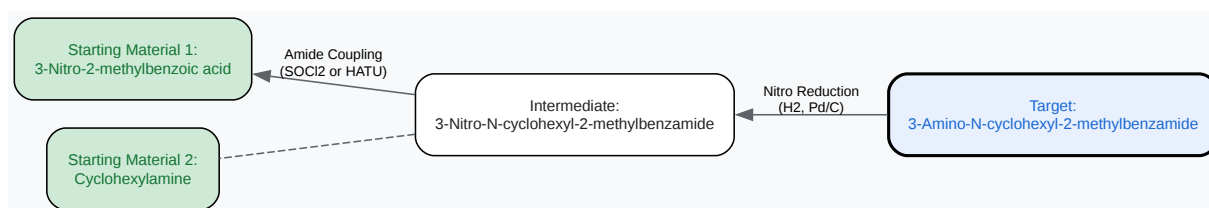
- Systematic Name: **3-amino-N-cyclohexyl-2-methylbenzamide**
- Core Scaffold: ortho-Toluamide (2-methylbenzamide)
- Key Functionality: Primary aniline at C3; Cyclohexyl amide at C1.
- Applications: Common pharmacophore in kinase inhibitors (e.g., p38 MAP kinase) and GPCR ligands where the amide H-bond donor/acceptor motif is critical for the "hinge region" binding.

Retrosynthetic Analysis

The direct coupling of 3-amino-2-methylbenzoic acid with cyclohexylamine is chemically risky due to the competing nucleophilicity of the aniline amine, which can lead to self-polymerization or oligomerization.

Optimal Strategy:

- **Precursor Selection:** Start with 3-nitro-2-methylbenzoic acid. The nitro group acts as a "masked" amine, preventing side reactions during the amide coupling.
- **Activation:** The ortho-methyl group at C2 creates significant steric hindrance for the carboxylic acid at C1. Standard carbodiimide couplings (EDC/NHS) often suffer from slow kinetics here. Acid chloride activation or HATU is required.
- **Reduction:** Chemoselective reduction of the nitro group to the aniline.



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Figure 1: Retrosynthetic disconnection showing the Nitro-Reduction pathway to avoid chemoselectivity issues.

Part 2: Reagent Selection Guide (The "Why")

This section details the specific reagents required, justifying their selection based on the steric and electronic properties of the 2-methylbenzamide system.

Activation Reagents (The Steric Solution)

The 2-methyl group imposes steric bulk that shields the carbonyl carbon.

- **Thionyl Chloride (SOCl₂):** Primary Recommendation. Converts the acid to the highly reactive acid chloride (). This species is small and electrophilic enough to overcome the steric hindrance of the ortho-methyl group.

- HATU / DIPEA: Secondary Recommendation (Discovery Scale). If the acid is sensitive or SOCl_2 is too harsh, HATU is the "gold standard" for hindered couplings, though significantly more expensive.

The Amine Partner[4][5]

- Cyclohexylamine: A primary aliphatic amine. It is highly nucleophilic (), which drives the reaction forward rapidly once the acid is activated.

Solvents

- Dichloromethane (DCM): Preferred for the Acid Chloride method due to high solubility of the intermediate and ease of evaporation.
- DMF (N,N-Dimethylformamide): Required if using HATU to ensure solubility of the uronium salt.

Reduction System

- Pd/C (10%) + Hydrogen (H_2): The cleanest method. Quantitative conversion with simple filtration workup.
- Iron (Fe) + Ammonium Chloride (NH_4Cl): Alternative if halogenated substituents (Cl, Br) are present elsewhere on the ring (to avoid dehalogenation), though not necessary for the base scaffold.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of Intermediate (3-Nitro-N-cyclohexyl-2-methylbenzamide)

Method: Acid Chloride Activation (Scalable & Cost-Effective)

Reagents:

- 3-Nitro-2-methylbenzoic acid (1.0 equiv)[1]
- Thionyl Chloride (SOCl_2) (3.0 equiv)

- Cyclohexylamine (1.1 equiv)
- Triethylamine (TEA) (2.0 equiv)
- Dichloromethane (DCM) [Anhydrous]
- Catalytic DMF (1-2 drops)

Step-by-Step Procedure:

- Activation (Acid Chloride Formation):
 - In a dry round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend 3-nitro-2-methylbenzoic acid (e.g., 5.0 g) in anhydrous DCM (50 mL).
 - Add Thionyl Chloride (3.0 equiv) slowly via syringe.
 - Add 1-2 drops of DMF (Catalyst). Note: DMF forms the Vilsmeier reagent in situ, drastically accelerating acid chloride formation.
 - Reflux the mixture at 40°C for 2–3 hours until the solution becomes clear (indicating consumption of the solid acid) and gas evolution (SO₂/HCl) ceases.
 - Evaporation: Concentrate the reaction mixture in vacuo to remove excess SOCl₂ and DCM. Co-evaporate with Toluene (2x) to ensure complete removal of thionyl chloride. Result: Crude 3-nitro-2-methylbenzoyl chloride (yellow oil/solid).
- Coupling:
 - Redissolve the crude acid chloride in fresh anhydrous DCM (50 mL) and cool to 0°C (ice bath).
 - In a separate vessel, mix Cyclohexylamine (1.1 equiv) and Triethylamine (2.0 equiv) in DCM (20 mL).
 - Addition: Add the amine/base solution dropwise to the cold acid chloride solution over 30 minutes. Exothermic reaction.

- Allow the mixture to warm to room temperature and stir for 4 hours.
- Workup:
 - Quench with 1M HCl (aq) to remove unreacted amine.
 - Wash the organic layer with sat. NaHCO₃ (to remove unreacted acid) and Brine.
 - Dry over Na₂SO₄, filter, and concentrate.
 - Purification: Recrystallize from Ethanol/Water or use Flash Chromatography (Hexane/EtOAc) if necessary.

Protocol B: Reduction to Target (3-Amino-N-cyclohexyl-2-methylbenzamide)

Method: Catalytic Hydrogenation

Reagents:

- 3-Nitro-N-cyclohexyl-2-methylbenzamide (Intermediate from Protocol A)
- Palladium on Carbon (10% Pd/C) (10 wt% loading)
- Methanol or Ethanol (Solvent)[2]
- Hydrogen Gas (Balloon or Hydrogenator)[2]

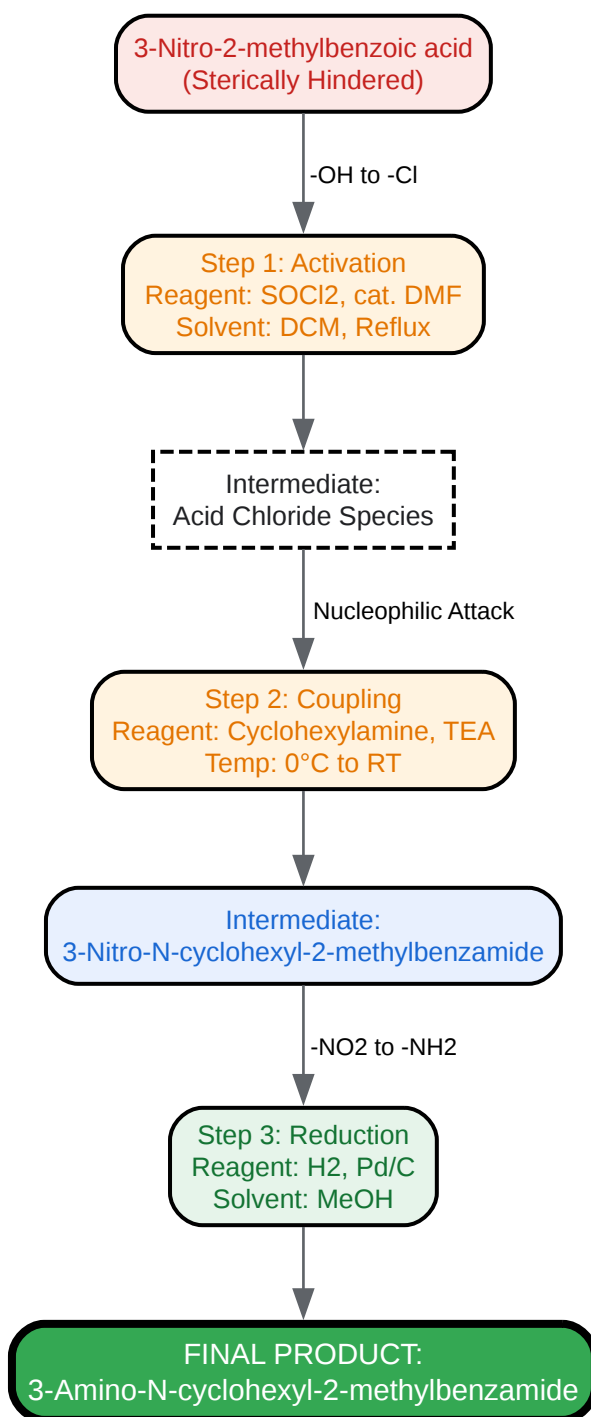
Step-by-Step Procedure:

- Setup:
 - Dissolve the nitro-intermediate (e.g., 2.0 g) in Methanol (40 mL) in a hydrogenation flask.
 - Safety: Under a flow of nitrogen (to prevent ignition), carefully add 10% Pd/C (200 mg, 10 wt%).
 - Caution: Pd/C is pyrophoric when dry. Always keep it wet with solvent.

- Reaction:
 - Purge the vessel with Nitrogen (3x) and then Hydrogen (3x).
 - Stir vigorously under a Hydrogen atmosphere (balloon pressure is sufficient) at Room Temperature for 4–12 hours.
 - Monitoring: Monitor by TLC or LCMS. The starting material (Nitro) is less polar; the product (Amine) is more polar and often fluorescent.
- Workup:
 - Filter the mixture through a Celite pad to remove the Pd catalyst. Do not let the filter cake dry out completely to avoid fire hazard.
 - Wash the pad with Methanol.
 - Concentrate the filtrate in vacuo.
- Final Isolation:
 - The resulting solid is usually high purity (>95%).
 - If further purification is needed, recrystallize from Ethyl Acetate/Hexane.

Part 4: Visualization of Reaction Workflow

The following diagram illustrates the complete workflow, including the critical activation step required to overcome the steric hindrance of the methyl group.



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Figure 2: Step-by-step reaction workflow emphasizing the acid chloride activation route.

Part 5: Quality Control & Data Specifications

Expected Analytical Data

Analytical Method	Expected Result (Diagnostic Signals)
¹ H NMR (DMSO-d ₆)	Amide NH: Doublet ~8.0–8.2 ppm. Aromatic: 3 protons (multiplet ~6.5–7.2 ppm). Aniline NH ₂ : Broad singlet ~5.0 ppm (disappears with D ₂ O). Methyl (Ar-CH ₃): Singlet ~2.1 ppm. Cyclohexyl: Multiplet 1.1–1.8 ppm (10H), Methine ~3.7 ppm (1H).
LC-MS (ESI+)	[M+H] ⁺ : Calculated MW = 232.32 Da. Expect peak at m/z 233.2.
Appearance	Off-white to pale yellow solid.

Troubleshooting Guide

- Low Yield in Step 1: If the acid chloride formation is incomplete, the hindered acid will not react with the amine. Ensure the SOCl₂ is fresh and the reaction is refluxed until gas evolution stops completely.
- Impurity in Step 2: If "bis-acylated" products appear (rare with cyclohexylamine but possible), ensure the temperature is kept at 0°C during addition.
- Incomplete Reduction: If the nitro group is sluggish, add 1-2 drops of Acetic Acid to the hydrogenation mixture or switch to Raney Nickel.

Part 6: References

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